Ketoprofen sodium

Overview

Description

Ketoprofen sodium is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid class. It is widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is a sodium salt form of ketoprofen, which enhances its solubility and bioavailability compared to the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ketoprofen sodium involves a two-step process. Initially, ketoprofen is dissolved in ethanolic sodium hydroxide (NaOH). The solvent is then evaporated, resulting in an amorphous solid. This solid is subsequently crystallized by controlled precipitation from 96% ethanol .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving ketoprofen in a buffer solution containing sodium ions. This method ensures the formation of the sodium salt in situ, which is then used in various pharmaceutical formulations .

Chemical Reactions Analysis

Oxidation Reactions

Ketoprofen sodium undergoes rapid oxidation via hydroxyl radicals (- OH) and ozone (O₃), critical in environmental degradation studies ( ):

| Oxidizing Agent | Rate Constant (M⁻¹s⁻¹) | Pathway Dominance |

|---|---|---|

| Ozone (O₃) | 0.40 ± 0.07 | Minor contributor |

| Hydroxyl radical | 8.4 × 10⁹ | Primary pathway |

The - OH-mediated oxidation proceeds via H-abstraction from the propanoic acid side chain and electrophilic addition to the aromatic rings.

Photodegradation

UV irradiation induces photochemical degradation through two mechanisms ( ):

-

Radical Formation : Homolytic cleavage of the C–COOH bond generates aryl and carboxyl radicals.

-

Singlet Oxygen (¹O₂) Production : Energy transfer from photoexcited ketoprofen to molecular oxygen.

Key Findings :

-

DNA strand breaks occur via hydroxyl radicals (- OH) under UVA (320–400 nm).

-

Pyrimidine dimerization via energy transfer is less efficient but contributes to phototoxicity.

Complexation with Cyclodextrins

Inclusion complexes (ICs) with methyl-β-cyclodextrin (MβCD) enhance solubility and dissolution rates ( ):

| Parameter | Free Ketoprofen | Ketoprofen:MβCD IC |

|---|---|---|

| Solubility (mM) | 0.001 | 0.021 |

| Dissolution (%/70m) | 13% | 96% |

Mechanism :

-

ROESY NMR confirms the propanoic acid group resides outside the cyclodextrin cavity, while the unsubstituted phenyl ring is encapsulated.

-

FT-IR shows shifts in C=O (1697 → 1685 cm⁻¹) and O–H (3380 → 3400 cm⁻¹) bands, indicating hydrogen bonding.

Biodegradation Pathways

Microbial consortia degrade this compound via enzymatic hydrolysis and aromatic ring cleavage ( ):

-

Rhodococcus erythropolis IEGM 746 degrades 40% of 100 mg/L ketoprofen in 14 days.

-

Co-metabolism with glucose increases degradation efficiency by 23%.

Acid-Base Reactivity

The carboxylate group undergoes protonation in acidic environments (e.g., gastric fluid), regenerating the free acid form. This reversible reaction influences bioavailability and gastric irritation potential.

Scientific Research Applications

Pain Management

Acute Pain Relief:

Ketoprofen sodium has been shown to provide effective analgesia in various acute pain scenarios, including postoperative pain management. A study indicated that ketoprofen lysine salt was more effective than paracetamol in reducing postoperative pain in children, with a statistically significant difference (P = 0.008) noted in pain relief onset and duration .

Chronic Pain Conditions:

In chronic conditions like osteoarthritis and rheumatoid arthritis, this compound is frequently employed due to its potent anti-inflammatory effects. A comparative study demonstrated that ketoprofen provided moderate to mild relief in 75% of cases involving acute rheumatic and traumatic disorders .

Anti-Inflammatory Applications

This compound is utilized in treating various inflammatory conditions. Its efficacy has been confirmed in conditions such as:

- Rheumatoid Arthritis: Studies highlight its effectiveness in managing symptoms associated with rheumatoid arthritis, providing significant relief from joint pain and swelling.

- Adjuvant-Induced Arthritis: Research involving adjuvant-induced arthritis models in rats showed that ketoprofen encapsulated within microspheres exhibited excellent anti-inflammatory effects while minimizing side effects .

Emerging Applications

Recent studies have explored novel uses for this compound beyond traditional applications:

Gastroprotective Effects

Research indicates that ketoprofen lysine salt may aid in the treatment of injured gastric mucosa, suggesting potential gastroprotective properties . This finding opens avenues for using ketoprofen in patients at risk for NSAID-induced gastric injuries.

Treatment of Non-Alcoholic Fatty Liver Disease

Emerging evidence points to the potential role of this compound in treating non-alcoholic fatty liver disease (NAFLD), showcasing its anti-inflammatory properties that may benefit liver health .

Neurological Applications

Studies have suggested that ketoprofen may possess antidepressant and anxiolytic effects, indicating potential applications in psychiatric conditions . Additionally, its efficacy has been evaluated for treating seizures, highlighting its versatility as a therapeutic agent.

Oncology and Transplantology

There are ongoing investigations into the use of this compound within oncology settings, particularly regarding its role in managing cancer-related pain and inflammation. Furthermore, its applications in transplantology are being explored due to its immunomodulatory effects .

Pharmacokinetics and Formulation Developments

Recent advancements have focused on enhancing the pharmacokinetic profile of this compound through innovative formulations:

- Inclusion Complexes: Research has shown that forming inclusion complexes with cyclodextrins can significantly improve the solubility and bioavailability of ketoprofen . This advancement is crucial for enhancing therapeutic outcomes in patients requiring high doses.

- Microsphere Encapsulation: The development of microsphere formulations has demonstrated sustained release profiles for ketoprofen, improving patient compliance and therapeutic efficacy over extended periods .

Mechanism of Action

Ketoprofen sodium exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By reducing prostaglandin production, this compound effectively alleviates inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.

Naproxen: A related NSAID with a longer half-life and similar therapeutic uses.

Diclofenac: Known for its potent anti-inflammatory effects but with a different chemical structure.

Uniqueness

Ketoprofen sodium is unique due to its enhanced solubility and bioavailability compared to ketoprofen. This makes it more effective in certain pharmaceutical formulations, particularly for injectable and topical applications .

Biological Activity

Ketoprofen sodium is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, widely recognized for its analgesic, antipyretic, and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, efficacy in clinical studies, and comparative analysis with other NSAIDs.

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes—specifically COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. The metabolic pathway of ketoprofen involves:

- Glucuronidation : Conjugation with glucuronic acid via UGT enzymes.

- Hydroxylation : Metabolism by CYP3A4 and CYP2C9 enzymes.

- Reduction : Conversion of its carbonyl group by carbonyl reducing enzymes .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy and tolerability of this compound compared to other NSAIDs. Below is a summary of relevant findings from clinical trials:

Case Study Insights

A multicenter study investigated the analgesic efficacy of ketoprofen in patients with acute rheumatic and traumatic conditions. The results indicated that ketoprofen provided significant pain relief compared to diclofenac sodium, demonstrating its effectiveness in various pain management scenarios .

Comparative Analysis with Other NSAIDs

In a systematic review comparing ketoprofen with ibuprofen and diclofenac, it was found that:

- Ketoprofen : Significantly more effective than both ibuprofen (mean = 0.475; p < 0.0001) and diclofenac (mean = 0.422; p = 0.0007) across multiple studies .

- Side Effects : Ketoprofen generally exhibited a favorable side effect profile compared to other NSAIDs, particularly in terms of gastrointestinal tolerability .

Pharmacodynamics and Formulations

Recent research has explored innovative formulations of this compound, such as co-encapsulated microspheres that enhance its anti-inflammatory effects while minimizing side effects. For instance, a study demonstrated that a combination formulation showed improved anti-inflammatory activity in an adjuvant-induced arthritis model in rats .

Q & A

Q. (Basic) What analytical methods are validated for quantifying Ketoprofen sodium in pharmaceutical formulations, and how are they optimized for accuracy?

Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used, employing mobile phases such as acetonitrile and sodium acetate buffer (pH 4.5) to achieve baseline separation . Reverse-phase HPLC (RP-HPLC) coupled with statistical analysis is critical for detecting degradation products in stability studies, particularly when excipients like sodium starch glycolate are present . Fluorescence-based methods using macrocyclic chemosensors (e.g., dansylated receptors) offer specificity, with quenching effects observed only for this compound, validated via NMR and UV-Vis studies . Method validation should include linearity, precision, and recovery tests under ICH guidelines.

Q. (Advanced) How does the Biopharmaceutics Classification System (BCS) influence bioequivalence testing strategies for this compound formulations?

Answer: this compound is classified as BCS Class II (high permeability, low solubility), necessitating dissolution-focused bioequivalence (BE) testing. Biowaivers may be granted if test formulations meet three criteria: (1) excipients match those in approved International Conference on Harmonisation (ICH) products, (2) ≥85% dissolution in pH 6.8 buffer within 30 minutes, and (3) profile similarity in pH 1.2, 4.5, and 6.8 . However, Cmax variability due to food effects requires dissolution models mimicking fed/fasted states to predict in vivo absorption rates .

Q. (Basic) What factors should be considered in designing stability studies for this compound under varying environmental conditions?

Answer: Key parameters include:

- Photochemical stability : Assess degradation under UV/visible light using Franz diffusion cell models to simulate transdermal exposure .

- Excipient interactions : Monitor physical stability (e.g., crystallinity loss) in solid dispersions with disintegrants like sodium starch glycolate, using X-ray diffractometry .

- Thermal and humidity stress : Accelerated stability testing at 40°C/75% RH for 6 months, with RP-HPLC quantification of degradation products .

Q. (Advanced) What experimental approaches are recommended to assess excipient compatibility in solid dosage forms containing this compound?

Answer: Use a factorial design to evaluate binary mixtures under stress conditions (heat, light, humidity). RP-HPLC quantifies API degradation, while differential scanning calorimetry (DSC) and X-ray diffraction identify physical incompatibilities (e.g., amorphous solid dispersion formation). Sodium starch glycolate is a high-risk disintegrant due to its hygroscopicity and pH-dependent interactions . Statistical tools like ANOVA help isolate excipient-specific effects .

Q. (Advanced) How can researchers address discrepancies in dissolution profiles between test and reference formulations of this compound?

Answer: Conduct similarity testing using the f2 statistic (requires ≥50% similarity across pH 1.2, 4.5, and 6.8). If dissimilar, employ gastrointestinal simulation models (e.g., TIM-1) to correlate in vitro dissolution with in vivo absorption. Cross-reference literature data on WWTP removal rates and environmental concentrations to contextualize formulation stability .

Q. (Basic) What are the critical parameters in validating a fluorescence-based sensing method for this compound detection?

Answer: Key validation steps include:

- Selectivity : Confirm no quenching with structurally similar NSAIDs (e.g., naproxen) using competitive binding assays .

- Limit of detection (LOD) : Achieve sub-µM sensitivity via strip-tests validated in aqueous media .

- Reproducibility : Standardize solvent polarity and temperature to minimize fluorescence variability .

Q. (Advanced) What mechanistic insights explain the degradation pathways of this compound when combined with certain disintegrants?

Answer: Sodium starch glycolate induces hydrolysis via its sulfonic acid groups, accelerating degradation in humid conditions. Solid dispersion formation reduces crystallinity, increasing solubility but destabilizing the API. FTIR and mass spectrometry identify esterification byproducts, while molecular dynamics simulations model polymer-API interactions .

Q. (Basic) How should researchers document supporting data (e.g., X-ray diffractograms, chromatograms) for this compound studies?

Answer: Supplementary materials must include:

- Numerical identifiers : Label figures/tables as "S1," "S2," etc., with descriptive captions (≤15 words) .

- Method transparency : Provide raw chromatographic data (e.g., Fig. S2) and stress-test protocols .

- Repository links : Host datasets in public repositories (e.g., Zenodo) with persistent identifiers .

Q. (Advanced) What in vitro models effectively predict in vivo absorption rates of this compound in fed vs. fasted states?

Answer: The Franz diffusion cell model, adapted for ultrasound-enhanced permeation, simulates transdermal absorption under varying pH and surfactant conditions . For oral formulations, dual-chamber dissolution systems with biorelevant media (FaSSGF/FeSSIF) replicate gastric emptying dynamics, correlating with pharmacokinetic Cmax variability .

Q. (Advanced) How does the macrocyclic structure of chemosensors enhance selectivity for this compound over structurally similar NSAIDs?

Answer: Macrocyclic receptors (e.g., L1/L2) exhibit preorganized cavities that selectively bind Ketoprofen’s carboxylate group via hydrogen bonding and π-π stacking. Fluorescence quenching is absent for naproxen due to steric hindrance from its methoxy group, confirmed by NMR titration and computational docking .

Properties

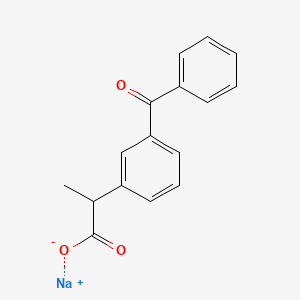

IUPAC Name |

sodium;2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3.Na/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;/h2-11H,1H3,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPDLBHLMVYMCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973028 | |

| Record name | Sodium 2-(3-benzoylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57495-14-4 | |

| Record name | Ketoprofen sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057495144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(3-benzoylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-(3-benzoylphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOPROFEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R10M39KS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.